molecular formula C34H46O18 B600718 Eleutheroside E CAS No. 39432-56-9

Eleutheroside E

Cat. No.: B600718
CAS No.: 39432-56-9
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-NQRMFEFHSA-N
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Mechanism of Action

Eleutheroside E (EE) is a natural compound derived from the medicinal herb Acanthopanax senticosus, known for its anti-inflammatory properties . This article will discuss the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are proteins such as TP53, AKT1, JUN, CTNNB1, STAT3, HIF1A, EP300, CREB1, IL1B, and ESR1 . These proteins play crucial roles in various biological processes and cellular pathways. For instance, TP53 is a tumor suppressor protein, while AKT1 is involved in cell survival pathways .

Mode of Action

This compound interacts with its targets through molecular docking . The binding energy of target proteins and this compound is approximately between -5.0 and -7.0 kcal/mol, with EE having the lowest docking binding energy with HIF1A . This interaction leads to alterations in numerous biological processes and cellular pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most notable ones include steroid hormone biosynthesis, arachidonic acid metabolism, and primary bile acid biosynthesis . These pathways are crucial for various biological processes, including inflammation and bone metabolism .

Pharmacokinetics

This suggests that this compound is absorbed and metabolized in the body, and its metabolites can be excreted through urine .

Result of Action

This compound has been shown to have protective effects against conditions like osteoporosis and Parkinson’s disease . In osteoporosis, for example, it reduces serum levels of TRAP, CTX, TNF-α, LPS, and IL-6, and increases bone volume and serum levels of P1NP . In Parkinson’s disease, it increases the mitochondrial membrane potential and reduces the level of intracellular reactive oxygen species (ROS) .

Action Environment

The action of this compound can be influenced by environmental factors such as gut microbiota . For instance, it has been observed that this compound treatment can increase the relative abundance of Lactobacillus and decrease the relative abundance of Clostridiaceae . This suggests that the gut microbiota can play a role in modulating the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Eleutheroside E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial in cellular functions such as cell growth and proliferation . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a study on cervical cancer cells, this compound was found to decrease cell viability and increase cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the PI3K pathway and reprograms metabolic responses in cervical cancer cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can influence metabolic flux or metabolite levels . For instance, it has been found to inhibit the PI3K pathway, which is a key metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins are not mentioned in the current literature, it’s known that this compound can influence its localization or accumulation within cells .

Chemical Reactions Analysis

Types of Reactions

Eleutheroside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced bioactivity, while reduction reactions may yield reduced forms with different pharmacological properties.

Comparison with Similar Compounds

Eleutheroside E is often compared with other bioactive compounds found in Eleutherococcus senticosus, such as Eleutheroside B and syringin. While Eleutheroside B is known for its antifatigue and immunomodulatory properties, this compound is unique in its potent anti-cancer and anti-osteoporosis effects . Other similar compounds include chiisanoside, hyperin, and triterpene glycosides like inermoside and 24-hydroxychiisanoside .

Conclusion

This compound is a versatile bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject for ongoing research and development.

Properties

CAS No.

39432-56-9

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34-

InChI Key

FFDULTAFAQRACT-NQRMFEFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

melting_point

269 - 270 °C

physical_description

Solid

Synonyms

Acanthoside D;  Eleutheroside E

Origin of Product

United States

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